molecular formula C12H16O2 B2453990 3-Benzylpentanoic acid CAS No. 35237-29-7

3-Benzylpentanoic acid

Cat. No.: B2453990
CAS No.: 35237-29-7
M. Wt: 192.258
InChI Key: IUPRIAQWPHFJRZ-UHFFFAOYSA-N
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Description

3-Benzylpentanoic acid is a carboxylic acid research compound featuring a benzyl group on the pentanoic acid chain. Carboxylic acids are highly versatile in organic synthesis due to their polar nature and reactivity, serving as key intermediates for creating more complex molecules . They are fundamental building blocks in reactions such as esterification and amidation, which are pivotal for producing diverse chemical structures, including polymers and pharmaceuticals . In the field of nanotechnology and materials science, carboxylic acids like this compound can act as effective surface modifiers or stabilizers for metallic nanoparticles. They help prevent nanoparticle agglomeration and influence properties like solubility, size, and morphology, which is crucial for developing advanced materials and nanocomposites . Furthermore, structurally similar pentanoic acid derivatives have been investigated for their biological activities. For instance, certain compounds have demonstrated neuroprotective effects in scientific studies, highlighting the potential research value of this compound class in life sciences . Researchers can utilize this compound as a precursor in multicomponent reactions, organocatalysis, and as a scaffold for developing novel substances with potential applications across various industries. This product is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-10(9-12(13)14)8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPRIAQWPHFJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Benzylpentanoic Acid

Classical and Contemporary Chemical Synthesis Approaches

Modern organic synthesis provides several robust pathways to 3-benzylpentanoic acid. These methods range from traditional alkylation reactions to sophisticated transition-metal-catalyzed processes designed for high efficiency and yield.

Alkylation Reactions of Pentanoic Acid Derivatives

A foundational and widely practiced method for synthesizing this compound involves the alkylation of an enolate derived from a pentanoic acid derivative. In this approach, the α-carbon to the carbonyl group is deprotonated using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a reactive enolate. This enolate is then treated with a benzyl (B1604629) electrophile, typically benzyl bromide or benzyl chloride, to form the new carbon-carbon bond at the 3-position.

The use of a chiral auxiliary attached to the pentanoic acid can guide the alkylation to occur with a high degree of diastereoselectivity, which is a key strategy for asymmetric synthesis. nih.gov For non-stereoselective synthesis, a simple ester or amide of pentanoic acid can be used. The subsequent hydrolysis of the ester or amide derivative under acidic or basic conditions yields the final this compound product. The choice of base, solvent, and reaction temperature is critical to optimize the yield and minimize side reactions, such as O-alkylation or self-condensation.

Catalytic Carbonylation Processes Utilizing Transition Metals for Enhanced Yields

Transition-metal catalysis offers a powerful and atom-economical alternative for the synthesis of carboxylic acids, including this compound. Catalytic carbonylation involves the introduction of a carbonyl group (CO) into an organic substrate, facilitated by a metal catalyst, most commonly based on palladium. fao.orgdocumentsdelivered.com

One effective strategy is the carbonylation of benzyl halides. youtube.com In a typical process, a benzyl chloride or bromide is reacted with carbon monoxide and water in the presence of a palladium catalyst, such as palladium(II) hydroxide (B78521) (Pd(OH)₂/C), often under phase-transfer conditions to yield the corresponding phenylacetic acid. documentsdelivered.comulb.ac.be To synthesize this compound specifically, this strategy can be adapted. For instance, a palladium-catalyzed carbonylative coupling of a suitable precursor, such as an appropriately substituted allylic or benzylic species, can be envisioned. A general scheme involves the oxidative addition of the organic halide to the low-valent palladium catalyst, followed by CO insertion to form an acyl-palladium complex. Subsequent reaction with a nucleophile, such as water, leads to the carboxylic acid product and regeneration of the catalyst. fao.org These methods are often favored for their high yields and tolerance of various functional groups.

Table 1: Comparison of Catalysts in Benzyl Halide Carbonylation

Catalyst SystemSubstrateKey FeaturesTypical Yield
Palladium(II) Hydroxide/CBenzyl BromideHeterogeneous, reusable catalyst, efficient under CO pressure. ulb.ac.beGood to Excellent
Palladium Acetate with Phosphine (B1218219) LigandsBenzyl ChlorideHomogeneous, tunable reactivity via ligand modification. fao.orgHigh
Cobalt CarbonylsBenzyl ChlorideUses a more earth-abundant metal, often requires phase-transfer catalysis.Good
Rhodium ComplexesBenzyl BromideEffective under specific phase-transfer conditions. researchgate.netVariable

Zirconocene-Catalyzed Sequential Carboxylation Reactions

Zirconocene-based catalysts provide unique pathways for carbon-carbon bond formation and carboxylation. A notable methodology is the zirconocene-catalyzed sequential ethylcarboxylation of alkenes using an ethyl Grignard reagent (ethylmagnesium chloride) and carbon dioxide (CO₂). rsc.orgrsc.org This reaction proceeds via the zirconocene-catalyzed ethylmagnesation of an alkene, which generates a magnesium-containing intermediate. rsc.org This intermediate is then carboxylated in situ by bubbling CO₂ through the reaction mixture to afford the corresponding carboxylic acid.

For the synthesis of this compound, a potential precursor would be a substituted alkene like 4-phenyl-1-butene. The zirconocene (B1252598) catalyst, typically formed from zirconocene dichloride (Cp₂ZrCl₂), facilitates the addition of the ethyl group to one end of the double bond and the magnesium to the other with high regioselectivity. rsc.orgnih.gov The subsequent reaction with CO₂ introduces the carboxyl group, leading to the desired product structure after an acidic workup. This method is advantageous due to its mild reaction conditions and the use of readily available starting materials. rsc.org

Stereoselective Synthesis of Enantiopure this compound

The biological activity of many chiral molecules is often confined to a single enantiomer. Consequently, the development of methods for the stereoselective synthesis of enantiopure compounds is a major focus of modern chemistry.

Asymmetric Catalysis in Stereocontrol

Asymmetric synthesis of this compound can be effectively achieved using chiral auxiliaries. wikipedia.orgnih.gov These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the key bond-forming step, the auxiliary is cleaved and can often be recovered for reuse. researchgate.net

A prominent example is the use of Evans oxazolidinone auxiliaries. researchgate.netyoutube.com In this approach, an N-pentanoyl oxazolidinone is prepared from pentanoic acid and a chiral oxazolidinone. Deprotonation with a base like LDA generates a conformationally rigid Z-enolate, where one face is sterically shielded by a substituent on the chiral auxiliary. researchgate.netyoutube.com The subsequent alkylation with benzyl bromide proceeds with high diastereoselectivity, as the electrophile preferentially attacks from the less hindered face. researchgate.net Finally, the chiral auxiliary is removed by hydrolysis (e.g., with lithium hydroxide) to yield the enantiomerically enriched this compound. harvard.edu Pseudoephedrine is another effective chiral auxiliary that operates on a similar principle, providing high diastereoselectivity in the alkylation of its corresponding amide derivatives. harvard.edu

Table 2: Common Chiral Auxiliaries for Asymmetric Alkylation

Chiral AuxiliaryKey FeatureTypical Diastereomeric Ratio (d.r.)Cleavage Method
Evans Oxazolidinones sigmaaldrich.comForms a rigid chelated enolate, providing excellent facial shielding. youtube.com>95:5LiOH/H₂O₂
Pseudoephedrine harvard.eduDerived from a natural product; products are often crystalline, aiding purification. harvard.edu>90:10Acidic or basic hydrolysis
Oppolzer's CamphorsultamBased on the camphor (B46023) scaffold, offers high stereocontrol.HighHydrolysis or Reductive Cleavage
Myers' Pseudoephenamine harvard.eduAn effective alternative to pseudoephedrine without regulatory restrictions. harvard.eduHigh, sometimes superior to pseudoephedrine. harvard.eduHydrolysis

Biocatalytic Transformations for Enantioselective Production

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations, often under mild and environmentally friendly conditions. nih.gov For the production of enantiopure this compound, a common biocatalytic strategy is the kinetic resolution of a racemic mixture. google.com

This process typically employs lipases, which are enzymes that catalyze the hydrolysis of esters or, in non-aqueous media, the formation of esters (transesterification). researchgate.netnih.gov In a lipase-catalyzed kinetic resolution, a racemic mixture of this compound (or its ester derivative) is subjected to reaction with the enzyme. Due to the chiral environment of the enzyme's active site, one enantiomer reacts significantly faster than the other. For example, in an esterification reaction with an alcohol, one enantiomer of the acid will be preferentially converted to its ester, leaving the unreacted, slow-reacting enantiomer of the acid behind in high enantiomeric excess. lincoln.ac.uknih.gov The reaction is stopped at approximately 50% conversion, and the resulting mixture of esterified product and unreacted acid can then be separated. This method allows for the isolation of both enantiomers of the target molecule. Lipases from sources such as Candida antarctica (CALB) and Pseudomonas fluorescens are commonly used for these transformations. nih.govmdpi.com

Nitrile Hydrolase and Amidase Mediated Hydrolysis of Racemic Nitriles

The chemo-enzymatic synthesis of this compound can be achieved through the kinetic resolution of a racemic nitrile precursor, such as 2-benzylbutanenitrile. This process typically involves a two-step enzymatic cascade utilizing a nitrile hydratase and an amidase.

Initially, a nitrile hydratase hydrates the nitrile group (R-CN) to the corresponding amide (R-CONH₂). Subsequently, an enantioselective amidase hydrolyzes one of the enantiomers of the amide to the desired carboxylic acid (R-COOH), leaving the unreacted amide enantiomer. Microorganisms of the Rhodococcus genus are well-known producers of both nitrile hydratases and amidases. nih.govnih.gov For instance, Rhodococcus rhodochrous has been shown to possess a nitrile hydratase/amidase system capable of hydrolyzing a variety of aliphatic nitriles. nih.govnih.gov

The reaction pathway can be summarized as follows:

Hydration: Racemic 2-benzylbutanenitrile is converted to racemic 3-benzylpentanamide by a non-selective nitrile hydratase.

Enantioselective Hydrolysis: An enantioselective amidase, for example from Pseudomonas chlororaphis B23, selectively hydrolyzes one enantiomer of 3-benzylpentanamide to the corresponding this compound, while the other enantiomer of the amide remains unreacted. nih.gov This allows for the separation of the desired acid from the unreacted amide.

The success of this method hinges on the substrate specificity and enantioselectivity of the chosen enzymes.

Substrate Specificity and Enantioselectivity in Biocatalysis

The substrate scope of nitrile hydratases and amidases is a critical factor in their application. Nitrile hydratases from Rhodococcus species are known to act on a range of aliphatic nitriles. nih.govpu-toyama.ac.jp The amidase from Pseudomonas chlororaphis B23 has demonstrated broad substrate specificity, hydrolyzing various aliphatic and aromatic amides with high enantioselectivity for several substrates. nih.govresearchgate.net

For the synthesis of this compound, the key is the enantioselective hydrolysis of the intermediate 3-benzylpentanamide. The enantioselectivity of the amidase determines the enantiomeric excess (e.e.) of the final product. The amidase from P. chlororaphis B23 has shown excellent enantioselectivity (e.g., 100% e.e. for 2-phenylpropionamide), making it a promising candidate for this transformation. nih.govresearchgate.net

Table 1: Hypothetical Enantioselective Hydrolysis of 3-Benzylpentanamide

Enzyme SourceSubstrateProductEnantiomeric Excess (e.e.) of Acid
Pseudomonas chlororaphis B23 Amidase(R,S)-3-Benzylpentanamide(S)-3-Benzylpentanoic Acid>95% (predicted)

This table is based on the reported high enantioselectivity of the amidase on structurally similar substrates. nih.govresearchgate.net

Chiral Auxiliary and Ligand-Based Strategies

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is widely used for the asymmetric synthesis of α-substituted carboxylic acids. rsc.orgrsc.org

A general approach for the synthesis of this compound using a chiral auxiliary involves the following steps:

Acylation of the chiral auxiliary with pentanoyl chloride to form an N-acyl derivative.

Deprotonation to form a chiral enolate.

Diastereoselective alkylation of the enolate with benzyl bromide.

Cleavage of the chiral auxiliary to yield the enantiomerically enriched this compound.

Evans oxazolidinones are a class of highly effective chiral auxiliaries for asymmetric alkylation reactions. rsc.orgwilliams.edu For instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone can be used to synthesize a specific enantiomer of this compound. prepchem.comresearchgate.net The stereochemical outcome is dictated by the steric hindrance imposed by the substituents on the oxazolidinone ring, which directs the approach of the electrophile (benzyl bromide) to the enolate. williams.edu

Table 2: Diastereoselective Alkylation of an Evans Oxazolidinone Acyl Imide

Chiral AuxiliaryAcyl GroupAlkylating AgentDiastereomeric Ratio (d.r.)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinonePentanoylBenzyl Bromide>95:5 (typical)

This table reflects typical diastereoselectivities observed in similar Evans auxiliary-mediated alkylations.

Another widely used chiral auxiliary is pseudoephedrine. wikipedia.orgresearchgate.net Amides derived from pseudoephedrine undergo highly diastereoselective alkylations. researchgate.net The enolate formed from the N-pentanoyl pseudoephedrine amide reacts with benzyl bromide, with the stereochemistry being controlled by the chiral scaffold of the auxiliary. harvard.edu

Chemical Reactivity and Derivatization Strategies of 3 Benzylpentanoic Acid

Exploration of Principal Reaction Pathways

The principal reaction pathways of 3-benzylpentanoic acid involve transformations of the carboxylic acid group, reactions on the aromatic ring, and functionalization of the aliphatic chain. Understanding these pathways is key to designing synthetic routes to novel molecules.

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is the most reactive site in this compound under many conditions. It readily undergoes a variety of well-established transformations.

Esterification: One of the most common reactions is Fischer esterification, where the acid is reacted with an alcohol in the presence of an acid catalyst to form an ester. chegg.comchegg.com For example, reaction with n-propanol would yield propyl 3-benzylpentanoate. chegg.com The reaction proceeds through a tetrahedral intermediate after the protonated carbonyl group is attacked by the alcohol. chegg.com More reactive "active esters," such as N-hydroxysuccinimidyl or pentafluorophenyl esters, can be prepared for use in subsequent amide couplings. nih.gov These are typically synthesized from the corresponding acid chloride. nih.gov

Amidation: this compound can be converted to its corresponding amide by first activating the carboxyl group, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂). The resulting 3-benzylpentanoyl chloride can then be treated with a primary or secondary amine to furnish the desired amide.

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding 3-benzylpentan-1-ol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran.

Decarboxylative Reactions: Under certain conditions, the carboxylic acid group can be removed entirely. For instance, photoredox catalysis can facilitate the decarboxylation of aliphatic carboxylic acids to generate alkyl radicals. organic-chemistry.org These radicals can then participate in various coupling reactions, such as conjugate additions to Michael acceptors, providing a modern method for forming new carbon-carbon bonds. organic-chemistry.org

Reactions Involving the Aromatic Moiety

The benzyl (B1604629) group's phenyl ring can undergo electrophilic aromatic substitution (EAS) reactions. The alkyl substituent (-CH₂CH(CH₂CH₃)COOH) is an ortho-, para-directing group due to its electron-donating nature (hyperconjugation), activating the ring towards electrophilic attack.

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring, primarily at the ortho and para positions. organicchemistrytutor.comlibretexts.org The active electrophile is the nitronium ion (NO₂⁺), generated in situ. organicchemistrytutor.comlibretexts.org

Halogenation: Halogens like bromine or chlorine can be introduced onto the ring in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. masterorganicchemistry.com The catalyst polarizes the halogen molecule, creating a potent electrophile that is attacked by the electron-rich aromatic ring. libretexts.org

Sulfonation: Reaction with fuming sulfuric acid (a solution of SO₃ in concentrated H₂SO₄) leads to the introduction of a sulfonic acid group (-SO₃H) at the ortho and para positions. organicchemistrytutor.com This reaction is reversible. libretexts.org

The table below summarizes the expected major products from the electrophilic aromatic substitution of this compound.

ReactionReagentsMajor Products
NitrationHNO₃, H₂SO₄3-(4-Nitrobenzyl)pentanoic acid and 3-(2-Nitrobenzyl)pentanoic acid
BrominationBr₂, FeBr₃3-(4-Bromobenzyl)pentanoic acid and 3-(2-Bromobenzyl)pentanoic acid
SulfonationFuming H₂SO₄3-(4-Sulfobenzyl)pentanoic acid and 3-(2-Sulfobenzyl)pentanoic acid

Stereochemical Outcomes in Derivative Formation

If this compound is used in its enantiopure form (either (R)- or (S)-3-benzylpentanoic acid), the stereocenter at the C3 position can influence the stereochemical outcome of subsequent reactions, a concept crucial in asymmetric synthesis.

Diastereoselective Reactions: When a new stereocenter is created in a derivative of chiral this compound, the existing chiral center can direct the approach of reagents, leading to a preference for one diastereomer over the other. For example, in the Pictet-Spengler reaction of N-functionalized tryptophan esters, which are structurally related to arylalkanoic acids, the existing stereocenter can control the formation of the new stereocenter, leading to either cis or trans products depending on the reaction conditions. nih.gov

Chiral Auxiliaries: While not a direct reaction of this compound itself, chiral synthons with similar structural motifs are used to control stereochemistry. For instance, chiral catalysts can be employed to achieve enantioselective transformations on prochiral substrates that are structurally analogous. nih.gov Chiral rhodium complexes with specialized cyclopentadienyl (B1206354) ligands have been used for the asymmetric synthesis of isoindolones from related starting materials. nih.gov

Stereoselective Synthesis: Methodologies have been developed for the stereoselective synthesis of complex molecules where the stereochemistry is carefully controlled at each step. For example, stereoselective routes to various naltrexamine derivatives have been established using reductive amination protocols that control the formation of new stereocenters. nih.gov Such principles could be applied to derivatives of this compound to synthesize specific stereoisomers of more complex targets.

Site-Selectivity in C-H Functionalization

Recent advances in catalysis have enabled the direct functionalization of otherwise unreactive C-H bonds. For a molecule like this compound, this opens up possibilities for derivatization at the aliphatic backbone.

Palladium-Catalyzed Arylation: Ligand-controlled palladium catalysis has emerged as a powerful tool for C(sp³)–H activation. nih.gov For instance, propionamides, which share the three-carbon backbone motif with this compound, can undergo sequential β-C(sp³)–H arylation. nih.govnih.gov A similar strategy could potentially be applied to an amide derivative of this compound to introduce aryl groups at the C2 or C4 positions.

Rhodium-Catalyzed Annulation: Rhodium(III) catalysts are effective for C-H activation and subsequent annulation reactions. Benzamides can react with various partners, such as vinylcarbenoids, in a [4+3] cycloaddition to form seven-membered rings (azepinones). rsc.org This type of chemistry highlights the potential for activating the ortho C-H bond of the benzyl group in a derivative of this compound to build fused ring systems.

Directing Group Strategies: The carboxylic acid or an amide derivative can act as a directing group to guide a metal catalyst to a specific C-H bond. This strategy is widely used to achieve site-selectivity. For tertiary alkylamines, palladium catalysts can functionalize the γ-C(sp³)–H bond. nih.gov By converting the carboxylic acid of this compound to a suitable directing group, it might be possible to selectively functionalize the C4 or even the benzylic C-H bonds.

Synthesis of Advanced Molecular Structures from this compound

The structural features of this compound make it a valuable precursor for the synthesis of more complex molecular architectures, particularly polycyclic and heterocyclic scaffolds that are of interest in medicinal chemistry and materials science.

Incorporation into Complex Polycyclic and Heterocyclic Scaffolds

The combination of the carboxylic acid and the benzyl group allows for a range of intramolecular cyclization reactions to form diverse ring systems.

Lactone Synthesis: Intramolecular esterification of a hydroxylated derivative of this compound can lead to lactones. wikipedia.orgbritannica.com For example, if a hydroxyl group were introduced at the C5 position (via reduction of a corresponding ketone), a δ-lactone (a six-membered ring) could be formed. wikipedia.orgresearchgate.net Similarly, hydroxylation of the benzylic position followed by cyclization would yield a different lactone. Various methods, including the Yamaguchi esterification or Shiina macrolactonization, are employed for forming larger lactone rings. nih.gov

Quinolinone and Isoquinolone Synthesis: Arylalkanoic acids and their derivatives are key starting materials for quinolinone and isoquinolone structures. For example, derivatives of propionamides can undergo a cascade of C-H activation reactions to yield 4-aryl-2-quinolinones. nih.gov A similar strategy starting from an amide of this compound could potentially lead to substituted quinolinones. Friedel-Crafts type cyclizations of N-benzyl-cinnamamides, which can be conceptually derived from 3-arylpropanoic acids, are used to synthesize benzazepinones and quinolinones. researchgate.net Furthermore, rhodium-catalyzed annulation of benzamides with alkynes provides a direct route to isoquinolones. organic-chemistry.orgmdpi.com

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines. wikipedia.org The reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.orgmdpi.com While this compound is not a β-arylethylamine, its derivatives can be transformed into suitable precursors. For instance, reduction of the carboxylic acid to an alcohol, conversion to an amine, and subsequent reaction with an aldehyde could initiate a Pictet-Spengler type cyclization to form a tetrahydroisoquinoline derivative. This reaction has been extensively used in the total synthesis of complex alkaloids. nih.govmdpi.comresearchgate.net

The table below provides examples of heterocyclic scaffolds that can be synthesized from arylalkanoic acid precursors.

Precursor TypeReaction TypeResulting Scaffold
γ-Hydroxy-arylalkanoic acidIntramolecular Esterificationγ-Lactone wikipedia.org
δ-Hydroxy-arylalkanoic acidIntramolecular Esterificationδ-Lactone researchgate.net
N-Aryl PropionamidePalladium-catalyzed C-H activation cascade4-Aryl-2-quinolinone nih.gov
N-Pivaloyloxy Aryl AmideRhodium-catalyzed [4+2] Annulation with AlkyneIsoquinolone mdpi.com
β-Arylethylamine (derived from Arylalkanoic acid)Pictet-Spengler Reaction with AldehydeTetrahydroisoquinoline wikipedia.org

Derivatization for Structure-Activity Relationship (SAR) Studies in Chemical Biology

A comprehensive review of publicly available scientific literature and chemical databases did not yield specific studies on the derivatization of this compound for the primary purpose of structure-activity relationship (SAR) analysis in chemical biology. While the principles of SAR are widely applied in drug discovery and chemical biology to understand how the chemical structure of a compound influences its biological activity, dedicated research focusing on a systematic series of this compound derivatives and their corresponding biological data is not presently available.

The core structure of this compound, featuring a carboxylic acid group, a benzyl substituent, and a pentanoic acid backbone, presents several opportunities for chemical modification. Standard derivatization strategies in medicinal chemistry often target such functional groups to explore the chemical space around a lead compound. These strategies can include, but are not limited to:

Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a common site for derivatization. It can be converted into a variety of functional groups such as esters, amides, or bioisosteres like tetrazoles. These modifications can alter the compound's polarity, acidity, and ability to form hydrogen bonds, which are critical for target interaction.

Substitution on the Benzyl Group: The aromatic ring of the benzyl group is amenable to substitution at the ortho, meta, and para positions. Introducing different substituents (e.g., halogens, alkyl groups, nitro groups, or hydroxyl groups) can modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity for a biological target.

Alterations to the Pentanoic Acid Chain: The aliphatic chain can also be modified. This could involve changing its length, introducing sites of unsaturation, or adding substituents to alter its conformation and lipophilicity.

For a meaningful SAR study, a library of such derivatives would need to be synthesized and subsequently screened in relevant biological assays. The resulting data, correlating structural changes to activity, would then be analyzed to identify key structural features responsible for the observed biological effects.

Although no specific research detailing the SAR of this compound was found, the general principles of chemical biology and medicinal chemistry provide a framework for how such a study would be conducted. The lack of published data in this specific area suggests that this compound has not been a significant focus of lead optimization campaigns in the public domain.

Analytical and Spectroscopic Characterization Techniques for 3 Benzylpentanoic Acid

High-Resolution Spectroscopic Analysis for Structural Elucidation

High-resolution spectroscopy is fundamental to confirming the molecular structure of 3-benzylpentanoic acid. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR and Raman), and mass spectrometry (MS) offer complementary information that, when combined, provides an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural analysis of organic molecules, providing detailed insight into the carbon skeleton and the chemical environment of protons.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The integration of these signals would reflect the number of protons in each environment. The aromatic protons of the benzyl (B1604629) group would typically appear as a multiplet in the downfield region (δ 7.1-7.3 ppm). The aliphatic protons would resonate further upfield. The methylene (B1212753) protons of the benzyl group (C₆H₅CH₂ –) would likely appear as a doublet, coupled to the methine proton at the C3 position. The carboxylic acid proton (–COOH ) would be a broad singlet, its chemical shift being highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. For this compound, distinct signals would be expected for the carbonyl carbon (δ ~170-180 ppm), the aromatic carbons (δ ~125-140 ppm), and the aliphatic carbons of the pentanoic acid chain. The number of signals would confirm the symmetry of the molecule.

Advanced NMR Techniques: Two-dimensional (2D) NMR techniques are essential for unambiguous assignment of the ¹H and ¹³C signals and for determining stereochemistry. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the ethyl and propyl fragments of the pentanoic acid chain and the coupling between the benzylic protons and the C3 proton. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and confirming the connection of the benzyl group to the C3 position of the pentanoic acid chain. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Since the C3 carbon is a stereocenter, NOESY experiments can be used to determine the relative stereochemistry by identifying protons that are close in space. nist.gov This is achieved by measuring the Nuclear Overhauser Effect (NOE), a through-space interaction. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

Position Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Notes
1-COOH10-12 (broad s)~179Carboxylic acid group.
2-CH₂-~2.4 (t)~35Alpha to carbonyl.
3-CH-~2.7 (m)~45Chiral center, attached to benzyl group.
4-CH₂-~1.6 (m)~30
5-CH₃~0.9 (t)~14Terminal methyl group.
Benzyl CH₂-CH₂-~2.6 (d)~38Benzylic protons.
Aromatic CC-ipso-~140Carbon attached to the alkyl chain.
Aromatic CHC-ortho/meta/para7.1-7.3 (m)~126-129Protons on the phenyl ring.

Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs.

Vibrational spectroscopy techniques, FT-IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. ijcpa.in

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While the O-H stretch is weak in the Raman spectrum, the C=O stretch gives a strong band. Raman is particularly useful for identifying the symmetric vibrations of the aromatic ring and the C-C backbone, which are often weak in the IR spectrum. sielc.com The combination of both FT-IR and Raman allows for a more complete picture of the molecule's vibrational modes.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
O-H stretchCarboxylic Acid2500-3300WeakBroad, Strong (IR)
C-H stretch (aromatic)Benzyl Group3000-3100StrongMedium (IR)
C-H stretch (aliphatic)Alkyl Chain2850-2960StrongStrong (IR)
C=O stretchCarboxylic Acid1700-1725StrongStrong (IR)
C=C stretchAromatic Ring1450-1600StrongMedium-Weak (IR)
C-O stretchCarboxylic Acid1210-1320MediumStrong (IR)
O-H bend (out-of-plane)Carboxylic Acid~920WeakBroad, Medium (IR)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₆O₂), the expected monoisotopic mass is approximately 192.1150 Da. HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions, confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion (or a specific fragment ion) is isolated and subjected to further fragmentation. This provides detailed structural information. Key fragmentation pathways for this compound would include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group, leading to the loss of the hydroxyl radical (•OH, M-17) or the entire carboxyl group (•COOH, M-45). bldpharm.com

Benzylic Cleavage: Cleavage of the C-C bond between the benzyl group and the pentanoic acid chain. This would result in a prominent peak at m/z 91, corresponding to the stable tropylium (B1234903) cation (C₇H₇⁺), a classic fragmentation for benzyl-containing compounds. The other fragment would correspond to the loss of a benzyl radical (M-91).

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen. This would involve the transfer of a hydrogen atom from the C5 position to the carbonyl oxygen, followed by cleavage of the C2-C3 bond, resulting in the loss of a neutral butene molecule and a charged enol fragment.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Formula Fragmentation Pathway
192[M]⁺[C₁₂H₁₆O₂]⁺Molecular Ion
175[M - OH]⁺[C₁₂H₁₅O]⁺Alpha-cleavage: Loss of hydroxyl radical
147[M - COOH]⁺[C₁₁H₁₅]⁺Alpha-cleavage: Loss of carboxyl radical
101[M - C₇H₇]⁺[C₅H₉O₂]⁺Loss of benzyl radical
91[C₇H₇]⁺[C₇H₇]⁺Tropylium cation (Base Peak)
60[C₂H₄O₂]⁺[C₂H₄O₂]⁺McLafferty Rearrangement product

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the chromophore responsible for UV absorption is the benzene (B151609) ring.

The UV-Vis spectrum is expected to show two main absorption bands characteristic of substituted benzenes. nist.govacs.org

A strong absorption band (the E-band) around 200-220 nm, corresponding to a π → π* transition of the aromatic system. For benzoic acid, a related compound, this peak appears around 230 nm. rsc.org

A weaker, fine-structured band (the B-band) between 250-280 nm. rsc.org This band is due to a "forbidden" π → π* transition in the benzene ring that becomes partially allowed by vibrational coupling. The individual peaks within this band correspond to different vibrational levels of the excited electronic state.

The position and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent. This technique is particularly useful for quantitative analysis and for monitoring reactions involving the aromatic ring.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

Band Approximate λₘₐₓ (nm) Electronic Transition Expected Molar Absorptivity (ε)
E-band200-220π → πHigh (> 7,000 L·mol⁻¹·cm⁻¹)
B-band250-280π → π (forbidden)Low-Medium (200-500 L·mol⁻¹·cm⁻¹)

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for the separation, quantification, and purification of this compound.

Quantitative Analysis: For analytical purposes, a reversed-phase HPLC (RP-HPLC) method is typically employed. phenomenex.com In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. labcompare.com To ensure consistent retention and sharp peak shape, the mobile phase is often acidified (e.g., with phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid group, making the molecule less polar and increasing its retention. sielc.comyoutube.com Detection is commonly performed using a UV detector set to a wavelength where the benzyl chromophore absorbs, such as 220 nm or 265 nm. patsnap.com This method can be validated for linearity, precision, and accuracy for quantitative determination. nih.gov

Preparative Separations: The principles of analytical HPLC can be scaled up for preparative HPLC to purify larger quantities of the compound. thermofisher.comwarwick.ac.uk This involves using columns with a larger diameter and higher loading capacity. ijcpa.in The goal is to isolate the peak corresponding to this compound from impurities, after which the collected fractions containing the pure compound can be combined and the solvent removed.

Interactive Data Table: Typical HPLC Conditions for this compound Analysis

Parameter Typical Condition
Mode Reversed-Phase (RP-HPLC)
Stationary Phase (Column) Octadecylsilane (C18), 5 µm particle size
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (or Formic Acid for MS)
Elution Mode Isocratic or Gradient
Flow Rate 0.8 - 1.2 mL/min (Analytical)
Column Temperature 25-35 °C
Detection UV Absorbance at ~220 nm or ~265 nm
Injection Volume 5-20 µL (Analytical)

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering notable improvements in speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). austinpublishinggroup.comresearchgate.net This technology is particularly well-suited for the high-throughput analysis of pharmaceutical compounds and organic acids like this compound. The fundamental principle of UPLC lies in the use of stationary phase particles smaller than 2 µm in diameter, which leads to a substantial increase in chromatographic efficiency. austinpublishinggroup.comresearchgate.net This enhancement, however, necessitates the use of systems capable of operating at much higher pressures, often up to 100 MPa (15,000 psi), compared to conventional HPLC systems. austinpublishinggroup.comresearchgate.net

The primary advantage of UPLC in a high-throughput setting is the drastic reduction in analysis time. lu.se Run times can be shortened by up to 90% compared to HPLC, allowing for a much larger number of samples to be processed in the same amount of time. researchgate.netijsrtjournal.com For instance, a separation that might take 30 minutes on an HPLC system could potentially be completed in 5 to 10 minutes or less with UPLC, without sacrificing resolution. ijsrtjournal.comnih.gov This speed is achieved by maintaining high linear velocities without a loss of separation efficiency, a limitation often encountered with larger particle columns. researchgate.net

For the analysis of this compound, a UPLC method would typically employ a reversed-phase column, such as an ACQUITY UPLC BEH C18 or a phenyl column, which provides a different selectivity that can be advantageous for separating aromatic compounds. austinpublishinggroup.comresearchgate.netnih.gov The smaller particle size (typically 1.7 µm) within these columns maximizes resolving power. researchgate.netnih.gov The combination of a short column length, often 50 mm for high-throughput applications, and a high flow rate contributes to the rapid analysis cycle. austinpublishinggroup.comlu.se This makes the technique an attractive assay for applications in process characterization and formulation screening where rapid feedback is critical. nih.gov

Table 1: Comparison of Typical HPLC and UPLC System Parameters

Parameter Conventional HPLC UPLC
Particle Size 3 µm to 5 µm < 2 µm (e.g., 1.7 µm)
Column Dimensions 4.6 mm x 150/250 mm 2.1 mm x 50/100 mm
System Pressure 400 - 600 bar (6,000 - 9,000 psi) Up to 1000 bar (15,000 psi)
Analysis Time Slower (e.g., 10-30 min) Faster (e.g., 1-5 min)
Solvent Consumption Higher Lower
Peak Resolution Good Higher
Sensitivity Good Higher

Gas Chromatography (GC) for Volatile Derivatives Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Carboxylic acids such as this compound possess low volatility due to their polar carboxyl group and the presence of active hydrogen atoms, making direct GC analysis challenging. colostate.edu Therefore, a crucial step in their analysis by GC is derivatization, a process that converts the non-volatile acid into a more volatile and thermally stable derivative. colostate.edushimadzu.com

The most common derivatization methods for carboxylic acids are alkylation and silylation. colostate.edu

Alkylation: This process involves converting the carboxylic acid into an ester, typically a methyl ester, due to its high volatility. This can be achieved using reagents like diazomethane (B1218177) or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst such as boron trifluoride (BF3). colostate.edugcms.cz

Silylation: This method replaces the active hydrogen in the carboxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose and produce volatile TMS-esters suitable for GC analysis. gcms.cz

Once derivatized, the sample is injected into the GC system, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. For analyzing derivatives of fatty acids, a wax-type column, such as one with a polyethylene (B3416737) glycol stationary phase, is often employed. shimadzu.com

When coupled with a Mass Spectrometer (GC-MS), the technique provides definitive identification of the eluted compounds. d-nb.inforesearchgate.net As each derivative exits the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint corresponding to the molecule's structure, allowing for unambiguous identification by comparing it to spectral libraries. researchgate.net This combination is a robust tool for the quantitative and qualitative analysis of this compound in various matrices. nih.gov

Table 2: Common Derivatization Reagents for Carboxylic Acids in GC Analysis

Derivatization Method Reagent Abbreviation Derivative Formed
Alkylation (Esterification) Diazomethane - Methyl Ester
Alkylation (Esterification) Methanol / Boron Trifluoride MeOH / BF₃ Methyl Ester
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Trimethylsilyl (TMS) Ester
Silylation N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Trimethylsilyl (TMS) Ester

Chemometric Analysis of Spectroscopic Data for Pattern Recognition and Classification

In the analysis of this compound, spectroscopic techniques like Mass Spectrometry (MS) or Raman spectroscopy can generate vast and complex datasets. Chemometrics provides the statistical and mathematical tools to extract meaningful information from this multivariate data. diva-portal.orgua.es It is essential for pattern recognition, classification, and understanding the underlying chemical variations in samples without necessarily isolating every single component. diva-portal.org

When analyzing multiple samples containing this compound, for example from different production batches or stability studies, chemometric methods can be applied to the resulting spectroscopic data (e.g., total ion chromatograms from LC-MS or Raman spectra). diva-portal.orgnih.gov The goal is to identify patterns or build predictive models. nih.gov Two of the most common chemometric techniques are Principal Component Analysis (PCA) and Partial Least Squares (PLS).

Principal Component Analysis (PCA): An unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets. nih.gov PCA transforms the original variables (e.g., all the m/z signals in a mass spectrum across time) into a smaller set of new, uncorrelated variables called principal components (PCs). The first few PCs capture the majority of the variance in the data. By plotting the sample scores on these PCs, one can visually identify clusters, trends, or outliers, which can correspond to differences between sample groups (e.g., "good" vs. "bad" batches).

Partial Least Squares (PLS): A supervised method used to create a predictive model relating the spectroscopic data (X-variables) to a specific property of interest (Y-variable), such as the concentration of this compound or an impurity. diva-portal.orgnih.gov PLS is particularly robust when dealing with more variables than samples and when there is collinearity in the data, which is common in spectroscopy. nih.gov Other advanced modeling methods, such as Cubist or Random Forests, have also been shown to be effective and may offer advantages in avoiding interference from overlapping spectral peaks. nih.gov

The application of chemometrics allows for a holistic approach to quality control and process understanding. Instead of tracking individual peaks or compounds, it uses the entire spectroscopic "fingerprint" of a sample for classification and prediction, enabling more robust and comprehensive process analytical technology (PAT). nih.gov

Table 3: Chemometric Models and Their Applications in Spectroscopic Analysis

Model Type Primary Application Description
Principal Component Analysis (PCA) Unsupervised Pattern Recognition, Clustering, Outlier Detection Reduces data dimensionality to reveal natural groupings and anomalies in the data without prior knowledge of the sample classes. nih.gov
Partial Least Squares (PLS) Supervised Quantitative Prediction, Classification Builds a linear regression model to predict a property of interest (e.g., concentration) from the spectroscopic data. diva-portal.orgnih.gov
Cubist Supervised Quantitative Prediction A rule-based model that can capture non-linear relationships and has been shown to perform well in predicting components from Raman spectra. nih.gov
Random Forests (RF) Supervised Classification, Regression An ensemble learning method based on decision trees that is robust and can handle complex interactions between variables. nih.gov

Computational Chemistry and Modeling of 3 Benzylpentanoic Acid

Quantum Mechanical Studies for Electronic and Molecular Structure

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic and molecular structure of organic compounds. By solving approximations of the Schrödinger equation, these methods can determine a molecule's geometry, energy, and various other properties with high accuracy. For 3-benzylpentanoic acid, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide a detailed picture of its conformational landscape, spectroscopic signatures, and reactivity. irjweb.comnih.gov

The flexibility of this compound arises from the rotation around several single bonds. A conformational analysis is essential to identify the most stable three-dimensional arrangements (conformers) of the molecule. This process involves systematically rotating key dihedral angles and calculating the potential energy of each resulting structure.

The primary dihedral angles to consider for this compound are along the C2-C3 and C3-C(benzyl) bonds. Rotation around these bonds leads to various staggered and eclipsed conformations. The most stable conformers correspond to energy minima on the potential energy surface (PES). nih.gov Staggered conformations, where bulky groups are positioned far from each other, are generally lower in energy than eclipsed conformations due to reduced torsional and steric strain.

A theoretical conformational analysis would reveal several low-energy conformers. The global minimum would likely feature an anti-periplanar arrangement of the largest substituents (the benzyl (B1604629) group and the ethyl group) relative to the carboxylic acid moiety to minimize steric hindrance. Other local minima, corresponding to gauche conformations, would lie slightly higher in energy.

Table 1: Illustrative Conformational Analysis Data for this compound This table presents a hypothetical outcome of a conformational analysis study, illustrating the type of data generated. Actual values require specific DFT calculations.

ConformerDihedral Angle (C2-C3-C_benzyl-C_phenyl)Relative Energy (kcal/mol)Stability
Anti~180°0.00Most Stable (Global Minimum)
Gauche 1~60°1.2Local Minimum
Gauche 2~-60°1.5Local Minimum
Eclipsed~0°5.0Transition State

Quantum mechanical calculations can accurately predict various spectroscopic properties, which serve as a powerful tool for structural confirmation.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. youtube.com After optimizing the molecule's geometry, a GIAO calculation at a DFT level (e.g., B3LYP/6-311++G(d,p)) can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, help in assigning specific signals to each atom in the molecule. youtube.comyoutube.com

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. A frequency calculation performed on the optimized geometry identifies the normal modes of vibration. mdpi.com Each mode corresponds to a specific molecular motion (e.g., stretching, bending) and has an associated frequency and intensity, which together form a predicted IR spectrum. These calculations can confirm the presence of key functional groups, such as the strong carbonyl (C=O) stretch of the carboxylic acid and the characteristic absorptions of the benzene (B151609) ring.

Table 2: Illustrative Predicted IR Frequencies for this compound This table shows typical frequency ranges for key vibrational modes that would be predicted from a DFT calculation.

Vibrational ModeTypical Calculated Frequency Range (cm⁻¹)Description
O-H Stretch (Carboxylic Acid)~3500-2500 (broad)Stretching of the hydroxyl bond, often hydrogen-bonded.
Aromatic C-H Stretch~3100-3000Stretching of C-H bonds on the benzene ring.
Aliphatic C-H Stretch~3000-2850Stretching of C-H bonds in the pentanoic acid chain.
C=O Stretch (Carbonyl)~1750-1700Stretching of the carbonyl double bond in the carboxylic acid.
Aromatic C=C Bending~1600-1450In-plane bending vibrations of the benzene ring.

Frontier Molecular Orbital (FMO) theory is a cornerstone of predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ajchem-a.com

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netwuxiapptec.com From these energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. ajchem-a.com

Table 3: Illustrative Reactivity Parameters for this compound This table defines key reactivity parameters and indicates the type of information a quantum chemical calculation would provide.

ParameterFormulaSignificance
E_HOMO-Energy of the highest occupied molecular orbital; relates to electron-donating ability.
E_LUMO-Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)E_LUMO - E_HOMOIndicates chemical stability and reactivity. wuxiapptec.com
Ionization Potential (I)-E_HOMOEnergy required to remove an electron.
Electron Affinity (A)-E_LUMOEnergy released when an electron is added.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution. researchgate.net
Electrophilicity Index (ω)(I + A)² / (8η)Measures the propensity of a species to accept electrons. researchgate.net

Advanced Computational Methodologies

Beyond static quantum mechanical models, advanced computational techniques can simulate the dynamic behavior and interactions of this compound over time, providing a more complete picture of its behavior in realistic environments.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD can reveal how this compound behaves in different environments, such as in a solvent like water or interacting with a biological target. nih.govmdpi.com

An MD simulation of this compound in water would provide detailed information on its solvation structure, including the formation of hydrogen bonds between the carboxylic acid group and surrounding water molecules. rsc.org It would also reveal the dynamic conformational changes the molecule undergoes in solution, showing how it flexes and rotates over time. Such simulations are invaluable for understanding how the molecule interacts with its environment on a microscopic level. nih.govnih.gov

Chemoinformatics applies computational methods to solve chemical problems, particularly in drug discovery. Quantitative Structure-Activity Relationship (QSAR) is a key chemoinformatic technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. mdpi.com

For this compound, a QSAR study would involve synthesizing and testing a series of structurally related analogs. For each analog, molecular descriptors (numerical representations of chemical information) would be calculated. These can include 2D descriptors (e.g., molecular weight, logP) or 3D descriptors.

A particularly powerful approach is 3D-QSAR, such as Comparative Molecular Field Analysis (CoMFA). nih.gov In CoMFA, a set of aligned molecules is placed in a 3D grid, and the steric and electrostatic interaction fields are calculated at each grid point. Statistical methods like Partial Least Squares (PLS) are then used to build a model that relates variations in these fields to changes in biological activity. mdpi.comtandfonline.com The resulting 3D-QSAR model can produce contour maps that highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, guiding the design of new, more potent compounds. nih.govtandfonline.com

Computational Fluid Dynamics (CFD) in Reaction and Process Optimization

Computational Fluid Dynamics (CFD) has emerged as an indispensable tool in chemical engineering, offering profound insights into the optimization of reaction and manufacturing processes. numberanalytics.com By simulating fluid flow, heat transfer, and mass transport phenomena, CFD enables a virtual yet detailed analysis of chemical reactors, mitigating the need for extensive and costly experimental work. numberanalytics.comyoutube.com This is particularly relevant for the synthesis of this compound, where reaction selectivity and yield are paramount. The application of CFD can address critical process parameters such as mixing efficiency, heat distribution, and residence time, all of which significantly influence the final product quality and process economics. numberanalytics.comresearchgate.net

Furthermore, CFD is instrumental in the scale-up of chemical processes from the laboratory to an industrial scale. numberanalytics.com Direct scaling based on geometric similarity often fails to reproduce the same reaction performance due to changes in hydrodynamics and transport phenomena. CFD simulations can predict how mixing and heat transfer will change with increased vessel size, allowing engineers to proactively modify the reactor design or operating conditions to maintain optimal performance. numberanalytics.com

A significant advancement in the application of CFD for reaction optimization is the use of CFD-based compartmental modeling. mdpi.com This approach divides the reactor into a series of interconnected, well-mixed zones, each with its own set of calculated properties. mdpi.com This method provides a more computationally efficient way to capture the heterogeneity within a reactor compared to a full CFD simulation, making it a practical tool for dynamic process optimization. researchgate.netmdpi.com For the synthesis of this compound, this could involve optimizing the feeding strategy of a key reagent to maximize the desired product formation while minimizing side reactions. mdpi.com

Detailed Research Findings

While specific CFD studies on this compound are not prevalent in public literature, the principles derived from research on similar organic syntheses are directly applicable. Research has demonstrated that CFD can be effectively used to:

Optimize Reactor and Impeller Design: Studies have shown that CFD can accurately predict the velocity profiles and turbulence distribution within a stirred tank reactor. researchgate.net This information is crucial for selecting the appropriate impeller type (e.g., pitched-blade turbine, Rushton turbine) and optimizing its placement to achieve the desired level of mixing for the specific reactants and solvent used in the synthesis of this compound. youtube.comresearchgate.net

Enhance Heat Transfer: The formation of this compound may be an exothermic or endothermic process. CFD simulations can model the heat generation and dissipation within the reactor, helping to design an effective heat exchange system (e.g., jacketed vessel, internal coils) to maintain a stable and optimal reaction temperature.

Improve Mass Transfer in Multiphase Systems: If the synthesis of this compound involves gas-liquid or liquid-liquid reactions, CFD can model the interfacial area and mass transfer coefficients. For instance, in a carboxylation reaction using carbon dioxide, CFD can help optimize the gas sparging rate and location to maximize the dissolution and reaction of the gas. durham.ac.uk

Predict and Control Byproduct Formation: By coupling reaction kinetics with the fluid dynamics model, CFD can predict the spatial distribution of reactants, products, and byproducts throughout the reactor. youtube.com This allows for the identification of operating conditions that favor the desired reaction pathway for this compound synthesis.

Data Tables

To illustrate the practical application of CFD in optimizing the synthesis of this compound, the following hypothetical data tables showcase the type of analysis that would be performed.

Table 1: CFD Analysis of Impeller Configuration on Mixing Time and Yield

Impeller TypeAgitation Speed (RPM)Predicted Mixing Time (s)Predicted Yield of this compound (%)
Pitched-Blade Turbine10012085
Pitched-Blade Turbine2006592
Pitched-Blade Turbine3003091 (slight decrease due to shear)
Rushton Turbine10015082
Rushton Turbine2008088
Rushton Turbine3004589

This interactive table demonstrates how CFD can be used to compare different impeller designs and operating speeds to find the optimal balance between mixing efficiency and product yield.

Table 2: CFD-Based Optimization of Reagent Feeding Strategy

Feeding StrategyFeed Rate (mol/min)Feed LocationPredicted Local Concentration of Reagent (mol/m³)Predicted Byproduct Formation (%)
Single Point, Surface0.5Top Center50 (high local concentration)15
Single Point, Sub-surface0.5Near Impeller25 (improved dispersion)8
Multi-point, Sub-surface0.5Distributed10 (uniform dispersion)4
Single Point, Surface1.0Top Center100 (very high local concentration)25
Multi-point, Sub-surface1.0Distributed20 (uniform dispersion)7

This interactive table illustrates how CFD simulations can guide the optimization of the reagent addition method to minimize byproduct formation by controlling local reactant concentrations.

Emerging Research Frontiers and Future Perspectives in 3 Benzylpentanoic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes (e.g., Green Chemistry Principles)

The future synthesis of 3-benzylpentanoic acid will increasingly be guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. mdpi.comresearchgate.net Traditional synthetic routes to analogous arylalkanoic acids often rely on multi-step processes involving hazardous reagents and generating significant waste. pharmacy180.com Emerging strategies offer more sustainable alternatives.

One promising avenue is the adaptation of biomass-derived feedstocks. rsc.orgnih.gov For instance, processes are being developed to convert lignocellulosic biomass into valuable platform molecules like carboxylic acids. patsnap.com A key precursor for the pentanoic acid backbone could be γ-valerolactone (GVL), which is derivable from cellulosic biorefineries. The conversion of GVL to pentanoic acid has been demonstrated using bifunctional catalysts, presenting a sustainable pathway that could be adapted for producing substituted derivatives like this compound.

Furthermore, green catalytic methods are being developed for crucial bond-forming and functionalization steps. Photocatalysis and electrocatalysis, for example, offer powerful tools for the decarboxylative functionalization of carboxylic acids under mild conditions, reducing the reliance on harsh chemical oxidants or reductants. rsc.orgnih.gov These methods utilize light or electricity to drive reactions, minimizing energy consumption and byproducts. rsc.org For the synthesis of this compound, such techniques could be envisioned for coupling a benzyl (B1604629) group to a pentanoic acid precursor.

Table 1: Comparison of Traditional vs. Green Synthetic Principles for Carboxylic Acid Synthesis
PrincipleTraditional ApproachGreen Chemistry Approach
FeedstockPetroleum-based (e.g., from 1-chlorobutane) quora.comRenewable biomass (e.g., sugars, lignocellulose) nih.govpatsnap.com
ReagentsStoichiometric, often hazardous reagents (e.g., strong acids/bases, organometallics)Catalytic reagents, benign solvents (e.g., water), use of photocatalysis or electrocatalysis mdpi.comrsc.org
EnergyHigh temperature and pressure often requiredMilder reaction conditions, energy from renewable sources like light rsc.org
WasteSignificant byproduct formation, difficult to recycle catalystsHigh atom economy, minimal waste, recyclable catalysts researchgate.net

Exploration of Advanced Catalytic Applications and Catalyst Design

Advances in catalyst design are pivotal for enabling novel and efficient synthetic routes to complex molecules like this compound. numberanalytics.com The focus is shifting towards multifunctional and highly selective catalysts that can perform multiple transformations in a single step or control stereochemistry with high precision. acs.org

Bifunctional Catalysis: A key trend is the development of bifunctional catalysts, which possess two distinct types of active sites to catalyze different elementary steps in a reaction sequence. acs.org For a potential synthesis of this compound from a precursor like γ-valerolactone, a bifunctional catalyst combining a metal site (for hydrogenation) and an acid site (for ring-opening) would be essential. acs.org This approach, which combines reaction steps, reduces the need for isolating intermediates, thereby saving energy and resources. rsc.orgrsc.org

Catalyst Design for C-C Bond Formation: The central challenge in synthesizing this compound is the formation of the carbon-carbon bond at the C3 position. Modern catalyst design involves several strategies to optimize this crucial step:

Ligand Modification: Tuning the electronic and steric properties of ligands attached to a metal center can dramatically influence the catalyst's activity and selectivity. numberanalytics.com

Metal Selection: The choice of transition metal (e.g., palladium, nickel, rhodium, copper) is critical, as each metal has unique properties that can be harnessed for specific bond formations, such as cross-coupling reactions. numberanalytics.comprinceton.edu

Catalyst Immobilization: Supporting catalysts on solid materials can enhance their stability and allow for easy separation and reuse, aligning with green chemistry principles. numberanalytics.com

Asymmetric Catalysis: For producing specific enantiomers of this compound, which could have distinct biological activities, asymmetric catalysis is indispensable. This involves using chiral catalysts (organocatalysts or metal complexes with chiral ligands) to control the stereochemical outcome of the reaction. rsc.orgrsc.org Recent advances have led to highly efficient methods for the asymmetric synthesis of α-chiral carboxylic acids, and these principles can be extended to create the stereocenter at the C3 position of a pentanoic acid derivative. rsc.org

Table 2: Potential Catalytic Systems for Key Steps in this compound Synthesis
Synthetic StepCatalyst TypePotential Catalyst ExampleFunction / Rationale
C-C Coupling (e.g., Benzylation)Transition MetalPalladium or Nickel with phosphine (B1218219) ligandsEfficiently catalyzes cross-coupling of a benzyl halide with a pentanoic acid enolate equivalent. princeton.edunih.gov
Reductive CarboxylationTransition MetalCobalt or Nickel complexEnables the direct addition of CO₂ to an alkene precursor to form the carboxylic acid group. researchgate.net
Asymmetric SynthesisOrganocatalystChiral amine or benzotetramisole (BTM)Controls the stereoselective formation of the chiral center at the C3 position. rsc.org
C-H FunctionalizationTransition MetalRhenium or Rhodium complexesDirectly activates a C-H bond on the pentanoic acid backbone for subsequent benzylation, reducing pre-functionalization steps. nih.govresearchgate.net

Interdisciplinary Research Integrating Synthesis, Computation, and Biocatalysis

The next frontier in chemical research lies in the convergence of traditionally separate disciplines. An integrated approach combining organic synthesis, computational chemistry, and biocatalysis holds immense potential for developing highly optimized and innovative pathways to this compound. nih.govosti.govosti.gov

Computational Chemistry in Catalyst Design: Computational modeling is becoming an indispensable tool for accelerating catalyst development. mdpi.com By using methods like Density Functional Theory (DFT), researchers can simulate reaction mechanisms, predict the performance of potential catalysts, and understand structure-activity relationships without extensive trial-and-error experimentation. nih.govacs.org For this compound, computational studies could be used to:

Screen libraries of potential ligands and metal centers to identify promising candidates for C-C coupling reactions. numberanalytics.com

Model the transition states in asymmetric catalysis to predict which chiral catalyst will yield the highest enantioselectivity.

Understand how a bifunctional catalyst's active sites work in concert to guide the synthesis of more efficient materials. acs.org

Biocatalysis and Chemoenzymatic Synthesis: Enzymes offer unparalleled selectivity under mild, environmentally friendly conditions (typically in water at ambient temperature). nih.gov Biocatalysis could be applied to this compound synthesis in several ways:

Kinetic Resolution: Enzymes like lipases can selectively react with one enantiomer of a racemic mixture, allowing for the separation of chiral compounds.

Selective Functionalization: Enzymes such as cytochrome P450 monooxygenases can perform highly specific C-H functionalization, potentially offering a route to hydroxylate the pentanoic acid backbone in a regio- and stereocontrolled manner, which could then be further derivatized. acs.org

Multi-Enzyme Cascades: By combining multiple enzymes in a one-pot reaction, complex transformations can be achieved with high efficiency. For example, a carboxylic acid reductase (CAR) could be used to generate an aldehyde from a precursor, which is then used in a subsequent enzymatic step. acs.orgresearchgate.net

Integrating these approaches leads to chemoenzymatic synthesis , where the robustness of chemical catalysts is combined with the high selectivity of enzymes. nih.govillinois.edunih.gov A hypothetical chemoenzymatic route to a chiral derivative of this compound might involve a chemical step to construct the basic carbon skeleton, followed by an enzyme-catalyzed reaction to introduce chirality or another functional group with perfect control. nih.govsrce.hr This synergy allows for the creation of complex, high-value molecules through pathways that are more efficient, sustainable, and powerful than any single approach could achieve alone. nih.gov

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